molecular formula C14H18F3N3O B2453788 (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034504-18-0

(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2453788
CAS No.: 2034504-18-0
M. Wt: 301.313
InChI Key: TYRKBNAEZSPJTA-UHFFFAOYSA-N
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Description

(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H18F3N3O and its molecular weight is 301.313. The purity is usually 95%.
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Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c15-14(16,17)10-3-5-20(6-4-10)13(21)9-1-2-11-12(7-9)19-8-18-11/h8-10H,1-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRKBNAEZSPJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC(CC3)C(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for the compound is C15H17F3N2OC_{15}H_{17}F_{3}N_{2}O, with a molecular weight of approximately 320.31 g/mol. The structural features include a benzimidazole moiety and a trifluoromethyl piperidine group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇F₃N₂O
Molecular Weight320.31 g/mol
IUPAC NameThis compound
CAS NumberNot yet assigned

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the benzimidazole core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the trifluoromethyl piperidine moiety : This is often done via nucleophilic substitution or coupling reactions.

Optimized reaction conditions are crucial for maximizing yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to the benzimidazole class exhibit significant antimicrobial properties. Studies have shown that derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been well-documented. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation .

In vitro studies have reported IC50 values indicating effective concentrations required to inhibit cancer cell growth:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.3

Neuroprotective Effects

Some studies suggest that benzimidazole derivatives may also exert neuroprotective effects. This is particularly relevant for compounds targeting neurodegenerative diseases like Alzheimer's and Parkinson's. Mechanistic studies indicate potential modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to our target demonstrated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anticancer Research :
    In a study focusing on breast cancer cell lines, derivatives were tested for their cytotoxic effects. The findings revealed that certain analogs exhibited significant growth inhibition with IC50 values lower than standard chemotherapeutic agents such as doxorubicin .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C12H17N3OC_{12}H_{17}N_3O with a molecular weight of approximately 219.28 g/mol. The structure includes a benzimidazole ring fused with a piperidine moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and piperidine structures exhibit significant antimicrobial properties. A study evaluating similar derivatives demonstrated promising antibacterial and antifungal activities against various pathogens, suggesting that the target compound may also possess such properties due to its structural similarities .

Anticancer Potential

The compound's structural features make it a candidate for anticancer drug development. Compounds with piperidine and benzimidazole have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation . Investigations into related compounds have revealed effective cytotoxicity against several cancer cell lines, indicating that (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone may similarly exhibit anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity .

Study on Antimicrobial Activity

In a study focused on synthesizing novel derivatives of piperidine and benzimidazole, several compounds were evaluated for their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

CompoundActivity Against BacteriaActivity Against Fungi
Compound 6dInhibits Mycobacterium smegmatis (16 mm)Not effective
Compound 6eInhibits Pseudomonas aeruginosa (19 mm)Effective at 25 µg/mL

Anticancer Studies

Research on similar compounds has shown their ability to inhibit tumor growth in vitro. For instance, derivatives were tested against multiple cancer cell lines using the MTT assay method to assess cytotoxicity . The findings suggest that modifications in the piperidine or benzimidazole moiety can enhance anticancer activity.

Q & A

Q. What synthetic strategies are effective for preparing (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step routes, including:

  • Coupling reactions : Amide bond formation between the benzoimidazole and piperidine moieties using coupling agents like EDCI or HATU under inert conditions (e.g., nitrogen atmosphere) .
  • Catalytic optimization : Palladium catalysts (e.g., Pd(OAc)₂) may enhance yield in heterocyclic ring formation, as seen in analogous piperidinyl methanone syntheses .
  • Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates and final products .

Q. How can structural characterization be systematically performed for this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm bond connectivity and stereochemistry, with emphasis on distinguishing trifluoromethyl (-CF₃) signals (~110–125 ppm in ¹³C) and imidazole proton environments .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (e.g., m/z peaks corresponding to [M+H⁺] or [M+Na⁺] ions) .
  • X-ray crystallography : Resolve spatial arrangement of the tetrahydrobenzoimidazole and piperidine rings, if single crystals are obtainable .

Q. What computational approaches predict the electronic properties of this compound?

Density-functional theory (DFT) using functionals like B3LYP/6-31G(d) can model:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., near the trifluoromethyl group) for reactivity predictions .
  • HOMO-LUMO gaps : Assess charge-transfer potential, critical for understanding interactions with biological targets .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., in amide bond formation) .
  • Transition state modeling : Apply DFT to map energy barriers, such as during cyclization of the tetrahydrobenzoimidazole ring .
  • Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient species .

Q. How do structural modifications impact biological activity?

  • SAR studies : Synthesize analogs (e.g., replacing -CF₃ with -CH₃ or -Cl) and test against targets like sigma-2 receptors. Bioassays (e.g., radioligand binding) quantify affinity changes .
  • Molecular docking : Simulate binding poses in receptor active sites (e.g., using AutoDock Vina) to rationalize potency differences .

Q. How can contradictory data in biological assays be resolved?

  • Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Off-target profiling : Use broad-panel screening (e.g., kinase or GPCR panels) to identify confounding interactions .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with activity measurements .

Q. What environmental stability or degradation pathways should be considered?

  • Hydrolytic stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The trifluoromethyl group may confer resistance to hydrolysis .
  • Photolytic studies : Expose to UV light (254 nm) to assess photodegradation products, relevant for storage conditions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersCritical Observations
¹H NMR500 MHz, DMSO-d₆δ 2.8–3.2 (piperidine CH₂), δ 7.1–7.3 (aromatic H)
HRMSESI+, m/z[M+H⁺] = 368.1762 (calc.)
IRKBr pellet1680 cm⁻¹ (C=O stretch)

Q. Table 2. Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)
Amide couplingEDCI, HOBt, DCM, RT65–75
CyclizationPd(OAc)₂, K₂CO₃, DMF, 80°C45–50

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